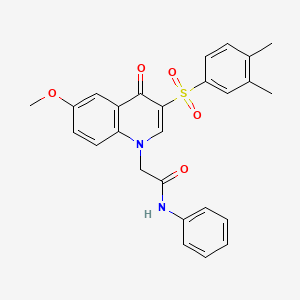

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a complex organic molecule that likely exhibits a range of biological activities due to its quinolinone core structure. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related quinolinone compounds involves multi-step organic reactions. For instance, the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide is achieved through a Sonogashira cross-coupling reaction, which is a palladium-catalyzed process used to couple alkynes with aryl or vinyl halides . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the sulfonyl and methoxy groups.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule. The presence of a sulfonyl group and a methoxy group in the target compound would influence its electronic properties and could be identified and analyzed using these methods.

Chemical Reactions Analysis

Quinolinone compounds can participate in various chemical reactions. The one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives involves an α-hydroxylation mediated by PhI(OCOCF3)2 followed by an H2SO4-promoted intramolecular cyclization . This indicates that the quinolinone core can be functionalized and cyclized under acidic conditions, which might be relevant for further chemical transformations of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of a sulfonyl group could increase its polarity and potentially its solubility in polar solvents, while the methoxy group could affect its hydrogen bonding capacity. The quinolinone core is likely to contribute to the compound's UV absorption properties, which can be analyzed using UV-Vis spectroscopy. The exact properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

Compounds related to quinoline derivatives demonstrate significant interest due to their structural aspects and properties when interacting with different chemical agents. For example, studies on the structural aspects of amide-containing isoquinoline derivatives have revealed their capability to form gels and crystalline solids under specific conditions, highlighting the importance of such structures in material science for designing new materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).

Catalytic and Biological Applications

Quinoline derivatives have also been explored for their catalytic activities and potential biological applications. For instance, complexes involving quinoline structures have shown promise in catalysis, demonstrating the ability to facilitate specific chemical reactions efficiently. This aspect of research is crucial for developing new catalysts that can be used in industrial processes or synthetic chemistry to create various chemical products with high efficiency and selectivity.

Luminescence and Sensing Applications

Another area of interest is the development of fluorescent sensors based on quinoline derivatives for detecting pH changes in biological and environmental samples. Such compounds can serve as valuable tools in analytical chemistry, environmental monitoring, and biological research, where precise measurement of pH is critical (Zhang et al., 2011).

Eigenschaften

IUPAC Name |

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-17-9-11-21(13-18(17)2)34(31,32)24-15-28(16-25(29)27-19-7-5-4-6-8-19)23-12-10-20(33-3)14-22(23)26(24)30/h4-15H,16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJQQOHXRCCZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)

![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)

![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)

![N-[[4-[(2R)-4-Ethylsulfonyl-2-methylpiperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2554023.png)